3-Piperazin-2-YL-propionic acid methyl ester

Description

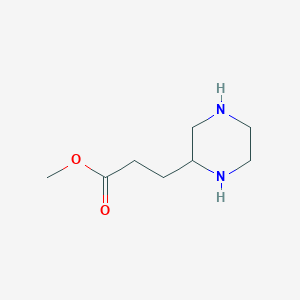

3-Piperazin-2-YL-propionic acid methyl ester (CAS: 1260644-15-2) is a piperazine-containing ester derivative with the molecular formula C8H18Cl2N2O2 (dihydrochloride salt form) . Its structure comprises a piperazine ring (a six-membered heterocycle with two nitrogen atoms) linked to a propionic acid methyl ester moiety. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, acting as bioisosteres or pharmacokinetic enhancers .

Properties

IUPAC Name |

methyl 3-piperazin-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-12-8(11)3-2-7-6-9-4-5-10-7/h7,9-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBLDSDYKOPQLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672160 | |

| Record name | Methyl 3-(piperazin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954240-18-7 | |

| Record name | Methyl 3-(piperazin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Neuropharmacology

3-Piperazin-2-yl-propionic acid methyl ester has shown potential as a modulator of neurotransmitter systems. Its ability to interact with serotonin and dopamine receptors suggests applications in treating psychiatric conditions such as:

- Schizophrenia

- Depression

- Anxiety Disorders

Studies indicate that this compound may influence pathways related to mood regulation and anxiety, making it a candidate for further exploration in psychopharmacology .

Antipsychotic Research

Research has highlighted the compound's potential as an antipsychotic agent. Its structural features allow it to effectively bind to various receptors within the central nervous system, which is crucial for the treatment of mood disorders .

Interaction Studies

A study conducted on the interaction of this compound with neurotransmitter receptors revealed its potential to modulate serotonin and dopamine pathways effectively. This research supports its use in developing new antipsychotic medications .

Stereochemistry Analysis

X-ray crystallography has been employed to analyze the stereochemistry of synthesized derivatives of this compound. The findings confirmed the (S)-configuration of chiral centers formed during synthesis, which may influence biological activity and receptor affinity .

Mechanism of Action

The mechanism by which 3-Piperazin-2-YL-propionic acid methyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table highlights key structural and functional differences between 3-piperazin-2-YL-propionic acid methyl ester and its analogs:

Key Observations:

Piperazine vs.

Substituent Effects :

- The benzyl group in 3-(4-benzyl-piperazin-1-yl)-propionic acid methyl ester enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

- The trifluoromethyl group in 3-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid methyl ester introduces electron-withdrawing effects, stabilizing the molecule against metabolic degradation .

Salt Forms :

Physicochemical and Pharmacokinetic Properties

- Solubility : Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than free bases .

- Metabolic Stability : Ethyl esters (e.g., CAS: 212322-56-0) resist esterase-mediated hydrolysis better than methyl esters, extending half-life .

- Lipophilicity : Benzyl-substituted analogs (e.g., CAS: 204059-51-8) show increased logP values, favoring blood-brain barrier penetration but complicating renal excretion .

Biological Activity

3-Piperazin-2-yl-propionic acid methyl ester (PPME) is a compound of significant interest in pharmacology due to its diverse biological activities, particularly in the modulation of neurotransmitter systems. This article aims to provide a comprehensive overview of the biological activity of PPME, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

PPME has a molecular formula of CHNO and a molecular weight of approximately 172.23 g/mol. Its structural features include a piperazine ring and a propionic acid moiety, which contribute to its pharmacological properties. The compound is often utilized in its dihydrochloride salt form to enhance solubility in aqueous solutions, facilitating its application in various biological assays.

Research indicates that PPME interacts with several neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. These interactions suggest potential therapeutic applications in treating psychiatric conditions such as schizophrenia and depression. The modulation of these neurotransmitter systems may also influence pathways related to anxiety and mood regulation .

Biological Activities

- Antipsychotic Potential : PPME has been studied for its antipsychotic properties, showing efficacy in modulating dopaminergic activity. This is particularly relevant for conditions characterized by dopamine dysregulation.

- Neurotransmitter Modulation : The compound's ability to bind effectively to serotonin and dopamine receptors positions it as a candidate for further investigation in mood disorders .

- Anxiolytic Effects : Preliminary studies suggest that PPME may exhibit anxiolytic effects through its action on neurotransmitter systems involved in anxiety regulation.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique biological activities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-Piperidinyl)-propan-1-one | CHN | Known for analgesic properties |

| 4-(4-Methylpiperazin-1-yl)-butanoic acid | CHNO | Exhibits anti-inflammatory effects |

| N-(4-Piperidinyl)-propionamide | CHNO | Investigated for neuroprotective effects |

The distinctive piperazine ring structure combined with the propionic acid moiety grants PPME specific biological activities that are not fully replicated by these similar compounds.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of PPME:

- Study on Antipsychotic Efficacy : A study demonstrated that PPME significantly reduced hyperactivity in animal models, suggesting its potential as an antipsychotic agent. The compound's effectiveness was compared with established antipsychotics, showing comparable results in reducing symptoms associated with dopaminergic overactivity.

- Neurotransmitter Interaction Studies : Research involving radiolabeled binding assays indicated that PPME binds selectively to serotonin and dopamine receptors. The binding affinity was measured using competitive inhibition assays, revealing significant interaction with both receptor types .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for generating intermediates in pharmaceutical synthesis:

-

Acidic hydrolysis : Proceeds with concentrated HCl (6M, reflux, 6 hours) to yield 3-piperazin-2-yl-propionic acid.

-

Basic hydrolysis : NaOH (1M, 60°C, 4 hours) produces the sodium salt of the carboxylic acid.

Nucleophilic Substitution at the Piperazine Ring

The secondary amine in the piperazine ring participates in alkylation and acylation reactions:

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 50°C | N-Methylpiperazine derivative | 78% | |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C | N-Acetylpiperazine analog | 65% |

These reactions are pivotal for modifying pharmacokinetic properties in drug design .

Dieckmann-Type Cyclization

Under strong base conditions (LiHMDS, THF, −78°C), the compound undergoes an unusual stereoselective Dieckmann cyclization:

-

Forms a bicyclic ketone (3,6-dioxo-1,4-diazabicyclo[4.3.0]nonan-2-yl)propionate .

-

Stereochemical outcome : X-ray analysis confirms (S)-configuration at the new chiral center due to stabilization via a six-membered lithium chelate intermediate .

Intramolecular Cyclization to Piperazine Derivatives

Reaction with β-ethoxy-β-iminopropionic acid ethyl ester under hydrogenation conditions (Pd/C, H₂, EtOH) yields benzimidazole-acetic acid esters .

Oxidation and Reduction Pathways

| Reaction Type | Reagent/Conditions | Product | Application | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | Ketone or carboxylic acid derivatives | Functional group diversification | |

| Reduction | LiAlH₄ (anhydrous ether) | Alcohol intermediate | Precursor for alkylation |

Salt Formation and Acid-Base Reactions

The piperazine nitrogen forms stable salts with mineral acids:

-

Dihydrochloride salt : Synthesized via treatment with HCl gas in methanol, enhancing water solubility for biological studies.

-

pKa values: Piperazine N-H (∼9.5) and carboxylic acid (∼4.2) enable pH-dependent solubility.

Peptide Mimetics

Used in diketopiperazine synthesis via coupling with amino acid esters (e.g., L-Pro-OMe·HCl), followed by NH₃-mediated cyclization .

Stereochemical Considerations

-

Racemization observed during synthetic steps (e.g., at α-carbon of propionic acid), necessitating chiral resolution techniques .

-

Chelation-controlled stereoselectivity confirmed in Dieckmann cyclization via X-ray crystallography .

Reaction Optimization Data

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Temperature | 50–80°C for cyclization | +15–20% |

| Catalyst | Pd/C (10% w/w) for hydrogenation | +30% vs. PtO₂ |

| Solvent | Anhydrous THF for base-sensitive reactions | Prevents hydrolysis |

Preparation Methods

Starting Materials and Initial Coupling

- Amino Acid Derivatives : The synthesis often begins with free amino acids such as L-asparagine or (S)-glutamate. These are converted into Nα-Boc-protected forms to protect the amino group during subsequent reactions.

- Dipeptide Formation : The Boc-protected amino acid is coupled with another amino acid methyl ester using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in dry dichloromethane with a base such as DIPEA (N,N-diisopropylethylamine) at low temperature (0 °C), followed by stirring at room temperature for 24 hours. This yields dipeptides (e.g., compounds 3a–d) with various side chain substituents.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Boc protection | Boc anhydride, base | Nα-Boc-protected amino acid |

| Coupling | EDCI, HOBt, DIPEA, CH2Cl2, 0 °C to RT | Dipeptide methyl ester (3a–d) |

Cyclization to Diketopiperazine

- Boc Deprotection and Cyclization : Removal of the Boc group from the dipeptide followed by treatment with methanolic ammonia induces intramolecular cyclization, forming the 2,5-diketopiperazine intermediate (4a–d) in good yield. This step is crucial to form the piperazine ring scaffold.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Boc removal | Acidic or basic conditions | Free amine dipeptide |

| Cyclization | Methanolic NH3, room temperature | 2,5-Diketopiperazine intermediate |

Reduction to Piperazine Ring

- Amide Reduction : Complete reduction of the diketopiperazine amide bonds is achieved using borane-tetrahydrofuran complex (BH3·THF), converting the diketopiperazine into the piperazine-containing amine (5a–d). This step transforms the amide side chain into a primary amine while constructing the piperazine ring.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Reduction | BH3·THF, room temperature | Piperazine-containing amine |

Functionalization to Methyl Ester

- The free amine on the side chain is then available for further functionalization, including reaction with acid chlorides or isocyanates to introduce additional substituents or pharmacophores. The methyl ester functionality is typically introduced or retained from the amino acid methyl ester starting material.

Alternative Synthetic Approaches

Chiral Non-Racemic Synthesis : Starting from (S)-glutamate, a high-yielding synthesis of chiral 3-(dioxopiperazin-2-yl)propionates has been reported. This method involves intermediates such as N-monobenzylglutamate and chloroacetamides to introduce substituents at the 4-position of the piperazine ring. This approach allows for stereochemical control and functional diversity.

Stepwise Functional Group Transformations : Other methods include stepwise conversion of piperazine-2,5-dione intermediates to piperazine derivatives via reduction (e.g., lithium aluminum hydride), acylation with chloroacetyl chloride or acetoxy acetylchloride, and coupling with protected glycine derivatives using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) and bases such as dimethylaminopyridine (DMAP).

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Boc protection | Boc anhydride, base | Room temperature | 1–2 hours | Protects amino group |

| Peptide coupling | EDCI, HOBt, DIPEA, dry CH2Cl2 | 0 °C to RT | 24 hours | Forms dipeptide methyl ester |

| Boc deprotection & cyclization | Acid/base for Boc removal; methanolic NH3 | RT | Few hours | Intramolecular cyclization to diketopiperazine |

| Amide reduction | BH3·THF | RT | Several hours | Converts diketopiperazine to piperazine ring |

| Acylation/functionalization | Acid chlorides/isocyanates, base (e.g., triethylamine) | RT | 30 min to several hrs | Introduces side chain modifications |

Research Findings and Notes

- Incorporation of the piperazine moiety improves physical properties such as lowering melting point and increasing water solubility compared to ester-containing analogs, enhancing drug-like characteristics.

- Hydrophobic substitution at the 5-position of the piperazine ring favors binding affinity in biological targets, indicating the importance of side chain variation in synthesis.

- The use of chiral pool amino acids as starting materials allows for stereochemical control, which is crucial for biological activity.

- Reduction steps require careful control of reagents and conditions (e.g., BH3·THF or lithium aluminum hydride) to ensure selective conversion without over-reduction or decomposition.

Q & A

Q. What are the common synthetic routes for preparing 3-piperazin-2-YL-propionic acid methyl ester?

The synthesis typically involves coupling piperazine derivatives with propionic acid esters. A protected piperazine intermediate (e.g., 4-(1-methoxycarbonyl-ethyl)-piperazine-1-carboxylic acid ethyl ester) is first prepared, followed by deprotection and esterification steps . For methyl ester formation, methanol is often used as both a solvent and nucleophile under acidic or basic conditions. Similar protocols for related piperazine esters (e.g., benzyl or ethyl derivatives) highlight the use of coupling agents like EDCI/HOBt for amide bond formation .

Q. Which analytical methods are most reliable for characterizing this compound?

- GC-MS : Used to confirm molecular weight and fragmentation patterns, particularly for ester derivatives. Octanoic acid methyl ester analogs show distinct retention times and fragmentation profiles under electron ionization .

- HPLC : Reverse-phase C18 columns with UV detection (e.g., 210–254 nm) are standard for purity assessment. For example, nonanedioic acid dimethyl ester was analyzed using a methanol-water gradient .

- NMR : H and C NMR are critical for structural confirmation, with piperazine protons appearing as multiplet signals at δ 2.5–3.5 ppm and ester carbonyls at ~170 ppm .

Q. How can researchers purify this compound effectively?

Column chromatography (silica gel, ethyl acetate/hexane gradients) is widely employed. For polar impurities, preparative HPLC with a C18 column and acetonitrile-water mobile phase is recommended. Recrystallization from solvents like acetonitrile or ethanol can improve crystallinity, as demonstrated for linoleic acid methyl ester derivatives .

Q. What storage conditions ensure the compound’s stability?

Store in airtight containers under inert gas (N or Ar) at −20°C to prevent hydrolysis. Safety data for similar esters (e.g., 2-(pyridin-3-yl)acetic acid) emphasize avoiding moisture and light, with degradation monitored via periodic HPLC analysis .

Q. What are common impurities encountered during synthesis?

- Unreacted starting materials : Residual piperazine or propionic acid derivatives.

- Hydrolysis products : Free acid forms due to ester bond cleavage.

- Oxidation byproducts : Piperazine ring oxidation under acidic conditions. Impurity profiling for related compounds (e.g., 1-acetyl-4-(4-hydroxyphenyl)piperazine) uses LC-MS to identify and quantify contaminants .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst screening : Use Pd/C or Raney Ni for hydrogenation steps to reduce reaction time.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature control : Maintain temperatures below 60°C to prevent ester hydrolysis. A study on 2-((2-(4-substituted phenylpiperazin-1-yl)ethyl)amino)ethers achieved 85% yield by optimizing microwave-assisted conditions .

Q. What strategies address stereochemical challenges in piperazine derivatives?

Chiral resolution using tartaric acid derivatives or enzymatic methods (e.g., lipase-mediated kinetic resolution) can isolate enantiomers. For example, (R)-3-[((S)-2-amino-propionyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester was synthesized via asymmetric hydrogenation with a Ru-BINAP catalyst .

Q. How is biological activity assessed for this compound in drug discovery?

- Receptor binding assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to piperazine’s affinity for these targets.

- ADME profiling : Use Caco-2 cell monolayers to evaluate permeability and metabolic stability. While direct data for this ester is limited, analogous piperazine esters show moderate bioavailability in preclinical models .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR or MS)?

Q. What experimental protocols evaluate stability under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.